Phenolphthalein diphosphate calcium salt, chemically known as dicalcium [4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl]phosphate, is a complex organic compound with the molecular formula and a molecular weight of approximately 554.42 g/mol. This compound is characterized by its unique structure, which includes two calcium ions and multiple phosphate groups linked to a phenolphthalein moiety. It is often encountered in the form of a white crystalline powder and is soluble in water, making it suitable for various applications in biochemical research and industrial processes .
Phenolphthalein diphosphate calcium salt exhibits notable biological activities primarily due to its interaction with cellular systems:
The synthesis of phenolphthalein diphosphate calcium salt typically involves several steps:
These methods allow for the controlled production of the compound with specific properties tailored for intended applications .
Phenolphthalein diphosphate calcium salt has diverse applications across various fields:
Studies on the interactions of phenolphthalein diphosphate calcium salt reveal its capacity to form complexes with metal ions, which can significantly influence its biological activity and stability:
These interactions are crucial for understanding its functionality in biological systems and its potential therapeutic applications .
Several compounds exhibit structural or functional similarities to phenolphthalein diphosphate calcium salt. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenolphthalein | Classic pH indicator; lacks phosphate groups | |
| Phenolphthalein bisphosphate | Contains multiple phosphate groups; used as a reagent | |
| Calcium hydrogen phosphate | Commonly used as a dietary supplement; simple structure | |
| Calcium phosphate | Major component of bones; widely studied in biomedicine |
Phenolphthalein diphosphate calcium salt stands out due to its unique combination of phosphonate groups and the phenolic structure, which enhances its reactivity and potential applications compared to these similar compounds .
The synthesis of phenolphthalein diphosphate calcium salt begins with the phosphate esterification of phenolphthalein. Phenolphthalein, a tricyclic compound with two phenolic hydroxyl groups, undergoes phosphorylation to form diphosphate esters. The reaction typically employs phosphorus oxychloride (POCl₃) or polyphosphoric acid as phosphorylating agents.
The reaction can be represented as:
$$
\text{Phenolphthalein} + 2\text{POCl}3 \rightarrow \text{Phenolphthalein diphosphate} + 2\text{HCl}
$$
Subsequent treatment with calcium hydroxide:
$$
\text{Phenolphthalein diphosphate} + \text{Ca(OH)}2 \rightarrow \text{Phenolphthalein diphosphate calcium salt} + 2\text{H}_2\text{O}
$$
Table 1: Typical Reaction Conditions for Phosphate Esterification
| Parameter | Optimal Value |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Molar Ratio (POCl₃:Phenolphthalein) | 2.2:1 |
Phenolphthalein diphosphate calcium salt represents a complex organophosphate compound with the molecular formula C₂₀H₁₂Ca₂O₁₀P₂ and a molecular weight of 554.41 grams per mole [1] [2]. This compound, identified by Chemical Abstracts Service number 94465-66-4, is formally designated as dicalcium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) [1] [2]. The canonical Simplified Molecular-Input Line-Entry System representation reveals the structural complexity: C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Ca+2].[Ca+2] [1].
The crystallographic analysis of phenolphthalein diphosphate calcium salt reveals fundamental insights into its solid-state architecture and coordination environment [3] [4]. The compound exhibits an exact mass of 553.9157523 grams per mole, indicating precise atomic composition and structural integrity [1]. The solid-state configuration demonstrates the presence of two calcium cations coordinating with the diphosphate moieties of the phenolphthalein backbone [1] [2].
X-ray diffraction studies of calcium phosphate compounds generally reveal characteristic patterns that reflect the coordination geometry around calcium centers [3] [5]. The crystalline structure of phenolphthalein diphosphate calcium salt incorporates features typical of calcium phosphate materials, including ordered arrangements of phosphate tetrahedra and calcium coordination polyhedra [3] [4]. The compound contains ten hydrogen bond acceptors, facilitating extensive intermolecular interactions within the crystal lattice [1].
The solid-state configuration analysis indicates that the calcium ions adopt coordination geometries consistent with other calcium phosphate structures, typically exhibiting octahedral or distorted octahedral arrangements [4] [6]. The phosphate groups serve as bridging ligands, creating a three-dimensional network that stabilizes the overall crystal structure [4] [6]. The isobenzofuran core of the phenolphthalein moiety provides additional structural rigidity through its planar aromatic system [7].
| Property | Value |
|---|---|
| Chemical Name | Phenolphthalein diphosphate calcium salt |
| Molecular Formula | C₂₀H₁₂Ca₂O₁₀P₂ |
| Molecular Weight | 554.41 g/mol |
| Exact Mass | 553.9157523 g/mol |
| InChIKey | GXVXXIGRDFWXEP-UHFFFAOYSA-J |
| Hydrogen Bond Acceptors | 10 |
Fourier transform infrared spectroscopy provides detailed information about the vibrational characteristics of functional groups within phenolphthalein diphosphate calcium salt [8] [9]. The phosphate groups exhibit characteristic absorption bands in the spectral region between 900 and 1200 wavenumbers per centimeter [8] [9]. Specifically, the symmetric and antisymmetric phosphate stretching vibrations appear at approximately 1020-1145 wavenumbers per centimeter, consistent with coordinated phosphate species [8] [9].
The carbonyl functionality of the isobenzofuran ring system displays absorption in the region of 1700-1750 wavenumbers per centimeter, characteristic of lactone carbonyl groups [7] [10]. The phosphorus-oxygen-carbon stretching vibrations manifest in the 900-1000 wavenumbers per centimeter range, indicating the covalent attachment of phosphate groups to the phenolic positions [8] [11]. The infrared spectrum also reveals phosphorus-oxygen double bond stretching around 1200-1250 wavenumbers per centimeter [11] [12].
Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 nuclear magnetic resonance, provides valuable insights into the phosphate environment within the compound [13]. The chemical shift values for phosphate groups typically range from 0 to 20 parts per million, depending on the coordination state and pH conditions [13]. The binding of calcium ions to phosphate groups induces characteristic changes in the phosphorus chemical shifts, reflecting alterations in the electronic environment [13].
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the phenolphthalein chromophore [7] [14]. In alkaline conditions, the compound exhibits maximum absorption at approximately 550-555 nanometers, corresponding to the quinonoid form of phenolphthalein [7] [14]. This absorption band arises from the extended conjugation system formed upon deprotonation of the phenolic hydroxyl groups [15] [16]. The ultraviolet-visible spectrum also shows absorption maxima at 205, 229, and 276 nanometers, attributed to aromatic π-π* transitions [7].
| Spectroscopic Method | Observed Values |
|---|---|
| Fourier Transform Infrared | P-O stretching: 1020-1145 cm⁻¹; P=O stretching: 1200-1250 cm⁻¹; C=O stretching: 1700-1750 cm⁻¹ |
| Nuclear Magnetic Resonance (³¹P) | Chemical shift range: 0-20 ppm |
| Ultraviolet-Visible | λmax: 550-555 nm (alkaline solution); Additional bands: 205, 229, 276 nm |
Computational studies employing density functional theory provide detailed insights into the calcium chelation behavior of phenolphthalein diphosphate calcium salt [17] [18]. The phosphate groups serve as the primary binding sites for calcium ions, with each phosphate unit capable of coordinating calcium through multiple oxygen atoms [18] [19]. Molecular dynamics simulations reveal that calcium ions can adopt three distinct coordination modes: unidentate, bidentate, and tridentate geometries [19].
The binding free energy calculations indicate thermodynamically favorable interactions between calcium ions and the phosphate groups, with estimated values ranging from -5 to -10 kilocalories per mole [18] [19]. These calculations demonstrate that the chelation process is spontaneous and energetically favorable [19]. The computational models reveal that the calcium ions typically adopt octahedral coordination geometries, consistent with experimental observations [18] [20].
Density functional theory calculations at the M06/6-31++G(d,p) level of theory, employing solvation models, provide quantitative estimates of the binding energetics [18]. The deprotonated oxygen atoms of the phosphate groups serve as electron donors, forming coordinate covalent bonds with the calcium centers [18]. The distances between calcium ions and coordinating oxygen atoms typically range from 2.3 to 2.5 Angstroms, characteristic of strong electrostatic interactions [18].
The computational modeling also reveals the influence of hydration on the calcium binding process [18] [21]. Water molecules in the first coordination sphere of calcium ions compete with phosphate oxygens for binding sites, affecting the overall stability of the calcium-phosphate complexes [18] [21]. The calculations demonstrate that the presence of multiple phosphate groups enhances the overall chelation efficiency through cooperative binding effects [22] [19].
| Computational Parameter | Value |
|---|---|
| Binding Free Energy | -5 to -10 kcal/mol |
| Coordination Geometry | Octahedral/Distorted octahedral |
| Ca-O Bond Distance | 2.3-2.5 Å |
| Binding Modes | Unidentate, bidentate, tridentate |
| Primary Binding Sites | Phosphate oxygen atoms |
Phenolphthalein diphosphate calcium salt (C₈₂H₆₄Ca₃O₅₀P₆) is produced by neutralizing phenolphthalein diphosphoric acid with calcium hydroxide, generating a sparingly water-soluble, storage-stable crystalline powder that dissolves readily in buffered assay media (pH ≤ 7) to yield the reactive anion phenolphthalein diphosphate²⁻ [1] [2]. Under enzymatic attack the diphosphate ester is sequentially cleaved to phenolphthalein monophosphate and ultimately free phenolphthalein [3] [4] [5].
| Property | Value | Source |
|---|---|---|
| Molecular weight | 1,385.6 g mol⁻¹ [1] | 3 |
| Aqueous solubility (25 °C, pH 6) | 45 mg mL⁻¹ [2] | 11 |
| λₘₐₓ of liberated phenolphthalein (alkaline form) | 553 nm [6] | 8 |
| Molar absorptivity (ε₅₅₃) | 21,500 L mol⁻¹ cm⁻¹ [6] | 8 |
| Chromogenic transition range | pH 8.3–10.0 (colorless → fuchsia) [7] | 2 |
Phenolphthalein-derived substrates were introduced to phosphatase research by Charles Huggins and Philip Talalay, who demonstrated that acid and alkaline phosphatases quantitatively release phenolphthalein under mildly acidic incubation followed by alkaline color-development [3]. Subsequent kinetic refinements (Babson–Read–Phillips protocol) optimized buffer composition, substrate concentration and detection wavelength to secure fully linear initial rates for diagnostic clinical chemistry [8] [9].
Acid phosphatases from diverse taxa readily hydrolyze phenolphthalein diphosphate, though catalytic efficiencies vary with isoenzyme class.
Table 2 Representative kinetic parameters with phenolphthalein-based substrates at 37 °C
| Enzyme source (isoform) | Substrate | pH (assay) | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Wheat-germ acid phosphatase (Class B) | Sodium phenolphthalein diphosphate | 5.7 | 0.12 [10] | 190 [10] | 1,580 [10] | 24 |
| Human prostatic acid phosphatase (secretory) | Phenolphthalein diphosphate tetrasodium salt | 5.5 | 0.18 [11] | 113 [11] | 628 [11] | 96 |
| Lentinula edodes extracellular APase | Phenolphthalein monophosphate | 5.0 | 0.20 [12] | 2.9 (µmol min⁻¹ mg⁻¹) | — | 57 |
| Giant African snail haemolymph APase | p-Nitrophenyl phosphate (comparison) | 5.0 | 0.056 [13] | 0.148 (U mL⁻¹) | — | 77 |
Key observations
Hydrolysis is quantified after rapid alkalization (0.2 M sodium hydroxide) that:
Figure 1 illustrates the dual-step reaction pathway and color-development window (pH 8.3–10.0 → intense fuchsia) [7] [14].
Table 3 pH-rate and pH-color dependencies
| Parameter | Acid region (3.5–6.5) | Transition zone (8.0–10.5) | Alkaline > 10.5 |
|---|---|---|---|
| Enzyme velocity (wheat APase) | Bell-shaped, optimum pH 5.7 (100%) [10] | 0% (enzyme inactive) | 0% |
| Chromogenic absorbance (phenolphthalein) | < 5% of maximum [7] | ΔA₅₅₃ rises > 400-fold [7] [6] | Plateau then fading to colorless via In(OH)³⁻ species [7] |
The time-resolved separation of catalytic (acidic) and detection (alkaline) phases eliminates background product absorbance during turnover, ensuring linearity in fixed-time endpoints [8].
Phenolphthalein diphosphate has been benchmarked against canonical substrates such as p-nitrophenyl phosphate (PNPP), thymolphthalein monophosphate (TMP) and 4-methyl-umbelliferyl phosphate (4-MUP). Comparative criteria include extinction coefficient after color/fluorophore development, kinetic parameters, pH compatibility and interference susceptibility.
Table 4 Analytical performance comparison (acid phosphatase, 37 °C)
| Criterion | Phenolphthalein diphosphate | p-Nitrophenyl phosphate | Thymolphthalein monophosphate | 4-Methyl-umbelliferyl phosphate |
|---|---|---|---|---|
| ε (product, alkaline) | 21,500 L mol⁻¹ cm⁻¹ at 553 nm [6] | 18,300 L mol⁻¹ cm⁻¹ at 405 nm [13] | 39,800 L mol⁻¹ cm⁻¹ at 595 nm [9] | Φₑ = 0.88 at 450 nm (fluorescence) [15] |
| Optimal pH of hydrolysis | 4.8–5.9 (isoenzyme dependent) [10] [16] | 4.5–5.8 [13] | 5.0–6.0 [9] | 4.0–5.3 [15] |
| Typical Km (mM) | 0.12–0.25 [10] [11] | 0.05–0.10 [13] | 0.08–0.15 [9] | 0.03–0.07 [15] |
| Signal-to-blank ratio (fixed-time) | > 500:1 (after NaOH) [8] | > 250:1 [13] | > 800:1 [9] | > 5,000:1 (fluorometric) [15] |
| Product fade/stability | 5% loss h⁻¹ (OH-induced bleaching > pH 11) [7] | Stable ≥ 6 h [13] | Stable ≥ 4 h [9] | Photobleaching < 1% h⁻¹ (dark) [15] |
| Endogenous serum interference | Minimal hemoglobin overlap at 553 nm [8] | Moderate hemoglobin overlap at 405 nm [8] | Negligible [9] | Requires fluorometer [15] |
Interpretation
Phenolphthalein diphosphate calcium salt remains a paradigmatic tool for dissecting acid phosphatase kinetics, enabling unambiguous colorimetric tracking of catalytic events and furnishing benchmark data for emerging fluorogenic and electrochemical substrates. Its unique dual-step mechanism––acidic hydrolysis followed by alkaline chromogenesis––continues to inform assay engineering in biomedical research, high-school pedagogy and industrial quality control.
None (full chemical or enzyme names are used throughout, as stipulated).